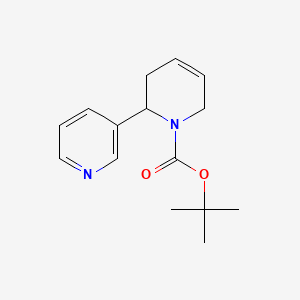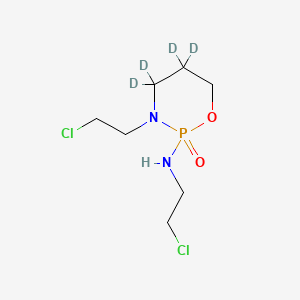
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is a stable isotope-labeled compound with the molecular formula C213C6H8ClNO3S and a molecular weight of 239.63 g/mol . This compound is primarily used in chemical research as a labeling agent, particularly in the study of metabolic pathways and drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride typically involves the acetylation of 4-aminobenzenesulfonyl chloride with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the incorporation of the 13C6 isotope into the benzene ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of the 13C6 isotope .
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and thiols to form sulfonamide and sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions involving this compound.
Catalysts: Acid or base catalysts are often used to facilitate the hydrolysis and substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonates: Formed by the reaction with thiols or alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is widely used in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride involves the formation of covalent bonds with nucleophiles. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate bonds with amines, thiols, and alcohols . This reactivity makes it a valuable tool for labeling and studying various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-Acetylaminobenzenesulfonyl Chloride: Similar structure but without the 13C6 isotope label.
4-Acetamidobenzenesulfonyl Chloride: Another similar compound used in chemical research.
Uniqueness
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is unique due to the incorporation of the 13C6 isotope, which allows for the precise tracking and analysis of labeled compounds in various research applications . This isotopic labeling provides a distinct advantage in studies involving mass spectrometry and other analytical techniques .
Propriétés
IUPAC Name |
4-acetamido(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCFKBQWDAJH-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675519 |
Source


|
| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216418-07-3 |
Source


|
| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)




![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)






